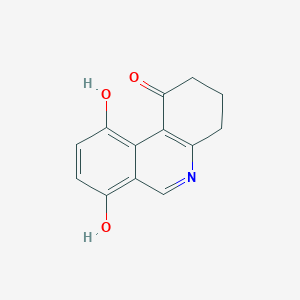
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is an organic compound with the molecular formula C16H16O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by a 2-naphthalenylmethyl group and two ethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The naphthalenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the specific substituent introduced during the reaction.
Applications De Recherche Scientifique
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The naphthalenylmethyl group can interact with aromatic receptors and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid, (phenylmethyl)-, diethyl ester
- Butanedioic acid, (2-naphthalenylmethyl)-, 1-methyl ester
- Butanedioic acid, (phenylmethyl)-, 1,4-dimethyl ester
Uniqueness
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is unique due to the presence of the 2-naphthalenylmethyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
848153-88-8 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
diethyl 2-(naphthalen-2-ylmethyl)butanedioate |
InChI |
InChI=1S/C19H22O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-11,17H,3-4,12-13H2,1-2H3 |
Clé InChI |
WKBGBJJSYWJCCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)


![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)



![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
